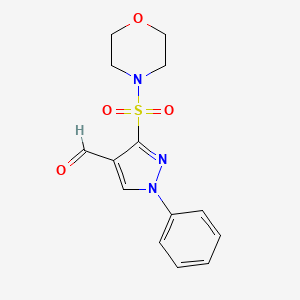

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMDZDUNUKLUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

Sulfonylation: The morpholine-4-sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Formylation: The final step involves the formylation of the pyrazole ring, often using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like NaOH or K2CO3.

Major Products

Oxidation: 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. In a study by , the compound was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, with IC50 values lower than those of standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases. A detailed structure-activity relationship (SAR) study highlighted modifications that enhanced its potency against inflammatory pathways .

Polymer Chemistry

This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composite materials due to their improved performance characteristics .

Photovoltaic Materials

Recent studies have investigated the use of this compound in organic photovoltaic devices. Its incorporation into polymer blends has resulted in improved charge transport properties, leading to higher efficiency in energy conversion processes .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The morpholine sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The morpholine sulfonyl group is strongly electron-withdrawing, which may increase the electrophilicity of the aldehyde group compared to electron-donating substituents like methoxy or hydroxyl . This could enhance reactivity in nucleophilic additions (e.g., Schiff base formation) .

- Biological Activity : Compounds with coumarin-thiazole hybrids (e.g., 5m) exhibit antiproliferative activity, while hydroxyl or methoxy derivatives are precursors for antimicrobial agents . The morpholine sulfonyl group’s polar nature may improve bioavailability or target engagement in enzyme inhibition.

Key Observations :

- Most pyrazole-4-carbaldehydes are synthesized via Vilsmeier-Haack cyclization , using DMF/POCl₃ to form the aldehyde group .

- Introducing the morpholine sulfonyl group likely requires post-cyclization sulfonylation, which may involve additional steps and lower yields compared to direct aryl substitution.

Physicochemical and Structural Properties

Table 3: Structural and Crystallographic Data

Key Observations :

- The morpholine sulfonyl group’s polarity and hydrogen-bonding capacity may improve solubility in polar solvents compared to aryl-substituted analogs .

- Crystallographic studies (e.g., using SHELX or ORTEP ) for the target compound are absent in the evidence but would clarify conformational preferences.

Biological Activity

3-(Morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as NS-05807, is a compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a morpholine sulfonyl group and a phenyl group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the morpholine sulfonyl moiety.

Key Steps in Synthesis:

- Formation of the Pyrazole Ring.

- Sulfonation with morpholine.

- Aldehyde formation through appropriate chemical transformations.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NS-05807 | Staphylococcus aureus | 0.22 μg/mL |

| NS-05807 | Escherichia coli | 0.25 μg/mL |

These results suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Mechanism of Action:

The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. This mechanism is critical for developing treatments for inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Research :

Q & A

Q. What are the standard synthetic protocols for preparing 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via condensation of phenylhydrazine with a substituted carbonyl compound.

- Step 2 : Introduction of the morpholine sulfonyl group using morpholine and sulfonating agents (e.g., chlorosulfonic acid) under reflux in ethanol .

- Step 3 : Purification via crystallization from ethanol or aqueous mixtures to isolate the aldehyde derivative . Key reagents include formaldehyde for Mannich-type reactions and morpholine for sulfonylation. Yield optimization often requires controlled temperature (reflux at 80–90°C) and stoichiometric excess of sulfonating agents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrazole/morpholine sulfonyl groups (aromatic protons at 7.2–8.5 ppm; morpholine CH2 signals at 3.5–4.0 ppm) .

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for pyrazole derivatives?

Contradictions in bioactivity (e.g., antimicrobial potency) may arise from:

- Assay variability : Differences in microbial strains, inoculum size, or incubation conditions .

- Structural analogs : Substitutions at the phenyl or morpholine groups alter solubility and target binding .

- Purity : Impurities from incomplete sulfonylation or byproducts (e.g., Schiff bases) can skew results . Methodological solutions :

- Validate purity via HPLC or elemental analysis.

- Perform dose-response curves (IC50/EC50) under standardized conditions .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Predict binding modes to targets like mPGES-1 or 5-lipoxygenase (5-LO) using software such as AutoDock or Schrödinger .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., sulfonyl vs. carbonyl groups) on reactivity .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What challenges arise in crystallographic refinement of pyrazole-based aldehydes, and how are they mitigated?

- Disorder : Flexible morpholine sulfonyl groups may require multi-conformer modeling .

- Hydrogen bonding : Weak O–H···O interactions between aldehyde and water/morpholine oxygen necessitate high-resolution data (θ > 25°) .

- Software : SHELX and ORTEP-III are used for refinement and visualization, respectively, with R-factor thresholds < 0.05 for high-quality structures .

Q. How can derivatives of this compound be designed to enhance bioactivity?

- Schiff base formation : React the aldehyde with amines (e.g., o-aminophenol) to generate imine derivatives with improved antimicrobial activity .

- Substitutions : Introduce electron-withdrawing groups (e.g., Br, CF3) at the phenyl ring to modulate enzyme inhibition (e.g., mPGES-1) .

- Hybridization : Conjugate with glycine or pyrimidine moieties to enhance water solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.